molecular formula C16H19FN2O2S2 B2599085 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954702-28-4

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2599085
CAS RN: 954702-28-4
M. Wt: 354.46
InChI Key: MBBJRTGYNIEYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a sulfonamide derivative that has shown promising results in various preclinical studies as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Fluorescence and Sensing Applications

Reaction-Based Fluorescent Probe Development : Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols. This probe, incorporating a sulfonamide bond and intramolecular charge transfer pathways, demonstrates high sensitivity and selectivity, with successful application in water sample analysis, showcasing its potential in environmental and biological sensing applications (Wang et al., 2012).

Heterocyclic Compound Synthesis and Modification

Synthesis and NMR Studies of Fluorosubstituted Heterocycles : Dvornikova et al. (2003) synthesized a set of 2- and 3-fluorosubstituted thiophenes, pyrroles, and furans, examining their NMR chemical shifts and coupling constants. The study provides a foundational understanding of the electronic effects introduced by fluorosubstitution in heterocycles, contributing to the development of novel pharmaceuticals and materials (Dvornikova et al., 2003).

Molecular and Supramolecular Structures

N-[2-(Pyridin-2-yl)ethyl]-Derivatives of Sulfonamide for Metal Coordination : Jacobs et al. (2013) reported on the molecular and supramolecular structures of sulfonamide derivatives, highlighting their potential as ligands for metal coordination. This research opens pathways for developing complex compounds with applications in catalysis, pharmaceuticals, and materials science (Jacobs et al., 2013).

Medicinal Chemistry and Drug Design

Discovery of GPR119 Agonists : Yu et al. (2014) focused on discovering and optimizing GPR119 agonists for potential therapeutic applications. By modifying the molecule's structure, they achieved potent and metabolically stable compounds, underscoring the importance of sulfonamide derivatives in drug discovery (Yu et al., 2014).

properties

IUPAC Name

4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBJRTGYNIEYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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